2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one
Description
2,4-Dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one is a pyrazolone derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 5-position of the pyrazolone ring. Pyrazolones are heterocyclic compounds widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, influencing solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C4H6N2O2 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C4H6N2O2/c7-2-3-1-4(8)6-5-3/h7H,1-2H2,(H,6,8) |
InChI Key |
IHEHEAWSWQGFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC1=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds under controlled conditions. One common method includes the condensation of hydrazine hydrate with ethyl acetoacetate, followed by cyclization to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazolone ring can be reduced under specific conditions to yield dihydropyrazolone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrazolone derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazolone ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolone Derivatives
The following analysis compares 2,4-dihydro-5-(hydroxymethyl)-3H-Pyrazol-3-one with key analogs, focusing on structural features, physicochemical properties, synthesis, and applications.
Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula.
Key Observations :
- Polarity : The hydroxymethyl derivative exhibits higher polarity than trifluoromethyl or alkyl-substituted analogs, favoring aqueous solubility.
- Thermal Stability : Trifluoromethyl and nitro groups enhance stability (e.g., melting point of 218–220°C for the CF₃ analog ).
- Biological Interactions : Bulky substituents (e.g., dichlorophenyl ) may improve receptor binding but reduce bioavailability.
Stability and Toxicity Considerations
- Hydroxymethyl Group : The -CH₂OH moiety may confer lower toxicity compared to nitro or halogenated analogs, making it favorable for pharmaceutical use.
- Thermal Degradation : Trifluoromethyl and nitro groups enhance thermal stability, as evidenced by higher melting points .
Biological Activity
2,4-Dihydro-5-(hydroxymethyl)-3H-pyrazol-3-one is a compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 114.1 g/mol
- Structure : The compound features a pyrazolone ring with a hydroxymethyl substituent, which is crucial for its biological activity.
Pharmacological Activities
The biological activities of 2,4-dihydro-5-(hydroxymethyl)-3H-pyrazol-3-one can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 2,4-dihydro-5-(hydroxymethyl)-3H-pyrazol-3-one have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively documented. Compounds similar to 2,4-dihydro-5-(hydroxymethyl)-3H-pyrazol-3-one have been tested against various bacterial strains and fungi. For example, one study reported that related pyrazole compounds exhibited significant inhibition against E. coli and Aspergillus niger, suggesting their utility as antimicrobial agents .
3. Anticancer Activity
The anticancer properties of pyrazoles are attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Recent investigations have highlighted that certain derivatives possess cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
4. Neuroprotective Effects
Some studies have suggested that pyrazole derivatives may exhibit neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. For instance, certain synthesized pyrazoles showed high MAO-B inhibitory activity, indicating potential applications in treating conditions such as Parkinson's disease .
Case Study 1: Anti-inflammatory Evaluation
A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced edema models in mice. Compounds demonstrated significant reductions in swelling comparable to indomethacin, a standard anti-inflammatory drug .
Case Study 2: Anticancer Screening
In vitro studies assessed the cytotoxic effects of pyrazole derivatives on various cancer cell lines. Compounds were tested at different concentrations (1–100 µM), revealing IC50 values ranging from 20 µM to >100 µM depending on the specific derivative and cell line tested. The most potent compounds were further analyzed for their mechanisms of action via flow cytometry and Western blotting techniques .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
